Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate

Lipophilicity Drug design Physicochemical property

Secure the specific 3-(pyridin-4-yl)-5-CF₃ regioisomer (CAS 1214383-49-9) essential for kinase hinge-binding and site-selective C–H activation—geometries not achievable with 5-(pyridin-4-yl)-3-CF₃ or simpler picolinates. With 7 H-bond acceptors, XLogP3 2.5, and an electron-withdrawing CF₃ group, this building block ensures target selectivity and metabolic stability in drug discovery. Direct your SAR program precisely; order now.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
CAS No. 1214383-49-9
Cat. No. B1388636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate
CAS1214383-49-9
Molecular FormulaC13H9F3N2O2
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=NC=C2
InChIInChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-2-4-17-5-3-8)6-9(7-18-11)13(14,15)16/h2-7H,1H3
InChIKeyZIAGPKPNKRTLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate CAS 1214383-49-9: Core Building Block for Biaryl-Containing Drug Discovery Libraries


Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate (CAS 1214383-49-9) is a heterocyclic building block belonging to the picolinate ester class, featuring a 3-(pyridin-4-yl) substituent and a 5-(trifluoromethyl) group on the central pyridine-2-carboxylate core [1]. With a molecular formula of C13H9F3N2O2 and a molecular weight of 282.22 g·mol⁻¹, the compound integrates two pharmacologically privileged motifs—the biaryl (pyridinyl-pyridine) linkage and the electron-withdrawing trifluoromethyl group—into a single, synthetic-ready intermediate [1]. This specific substitution pattern (CF₃ at the 5-position, pyridin-4-yl at the 3-position of the picolinate ring) delineates it from regioisomeric congeners and simpler picolinate analogs, rendering it a targeted precursor for medicinal chemistry programs that demand precise spatial orientation of hydrogen-bond acceptors and lipophilic domains .

Why Regioisomeric and Core-Scaffold Swaps Cannot Replicate Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate


The 3-(pyridin-4-yl)-5-CF₃ substitution geometry on the methyl picolinate scaffold is non-interchangeable with other regioisomers or simpler picolinate cores because the positions of the electron-withdrawing trifluoromethyl group and the pyridin-4-yl extension govern both the compound's physicochemical signature (e.g., lipophilicity, hydrogen-bond donor/acceptor count) and its site-specific reactivity in downstream metalation or cross-coupling steps [1][2]. Swapping to the 5-(pyridin-4-yl)-3-CF₃ isomer, or removing the pyridin-4-yl ring entirely, materially alters the electronic environment of the pyridine nitrogen and the ester carbonyl, impacting binding interactions in kinase inhibitor design and the selectivity of further synthetic elaborations [2][3]. These quantitative differences, detailed below, render this specific compound the required starting point for SAR programs that depend on the precise alignment of the biaryl motif and the CF₃ group.

Quantitative Comparator Evidence for Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate (CAS 1214383-49-9)


Lipophilicity Advantage Over the Non-Pyridyl Core Scaffold Methyl 3-(trifluoromethyl)picolinate

Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate exhibits a computed XLogP3-AA of 2.5, compared to 1.9 for Methyl 3-(trifluoromethyl)picolinate [1][2]. This +0.6 log-unit increase reflects the contribution of the additional pyridin-4-yl aromatic ring, enhancing the compound’s partitioning into organic phases and its potential for passive membrane permeability in cell-based assays.

Lipophilicity Drug design Physicochemical property

Hydrogen-Bond Acceptor Capacity Relative to Simpler Picolinate Analogs

The target compound contains seven hydrogen-bond acceptor (HBA) sites—contributed by the pyridin-4-yl nitrogen, the central pyridine nitrogen, the ester carbonyl oxygens, and the fluorine atoms—compared to five HBA sites in Methyl 3-(trifluoromethyl)picolinate [1][2]. The two additional HBA sites originate from the pyridin-4-yl ring, offering increased capacity for intermolecular hydrogen bonding with biological targets or coordination to metal centers.

Supramolecular chemistry Binding interactions Medicinal chemistry

Regioisomeric Differentiation: Site-Selective Metalation Reactivity of the 3-(Pyridin-4-yl)-5-CF₃ Pattern

The 3-(pyridin-4-yl)-5-(trifluoromethyl) arrangement places the electron-withdrawing CF₃ group and the pyridin-4-yl substituent in positions that direct site-selective metalation differently than the 5-(pyridin-4-yl)-3-CF₃ regioisomer [1]. Schlosser and Marull (2003) demonstrated that the position of the trifluoromethyl group relative to the pyridine nitrogen strongly influences whether metalation occurs ortho or para to the CF₃ moiety, enabling the 3-(pyridin-4-yl)-5-CF₃ isomer to direct electrophilic functionalization at distinct ring positions compared to its regioisomeric counterpart [1][2].

Synthetic chemistry Metalation Regioselectivity

Application Scenarios Where Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate (CAS 1214383-49-9) Provides Measurable Advantage


Kinase Inhibitor Lead Optimization Requiring a Biaryl Hinge-Binding Motif with Defined Lipophilicity

In kinase drug-discovery programs, the 3-(pyridin-4-yl) group serves as a hinge-binding element, while the 5-CF₃ substituent modulates lipophilicity and metabolic stability. The XLogP3-AA of 2.5 [1] is within the desired range for CNS-penetrant or cellularly active inhibitors. Using the regioisomeric 5-(pyridin-4-yl)-3-CF₃ analog would misplace the hinge-binding pyridine nitrogen, potentially reducing kinase affinity. The compound’s 7 H-bond acceptor sites [1] further support multi-point target engagement.

Site-Selective Late-Stage Functionalization via Directed Metalation

For medicinal chemistry groups employing C–H activation strategies, the 3-(pyridin-4-yl)-5-CF₃ substitution pattern directs metalation to specific positions on the picolinate ring [2]. This enables late-stage diversification at sites that would be inaccessible with the 5-(pyridin-4-yl)-3-CF₃ isomer, reducing the number of linear synthetic steps and conserving precious intermediate stocks.

Synthesis of Heterobimetallic or Supramolecular Coordination Complexes

The compound’s increased hydrogen-bond acceptor count (7 acceptors) [1] and the presence of two distinct pyridine nitrogen environments facilitate the construction of coordination polymers or metal-organic frameworks (MOFs) where selective metal binding at either the picolinate or the pyridin-4-yl nitrogen is required. Simpler picolinate esters lacking the pyridin-4-yl arm would not support such divergent ligation.

Quote Request

Request a Quote for Methyl 3-(pyridin-4-yl)-5-(trifluoromethyl)picolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.